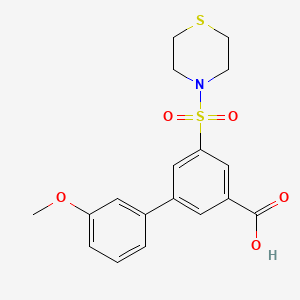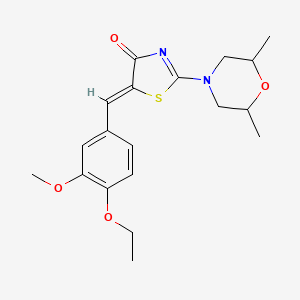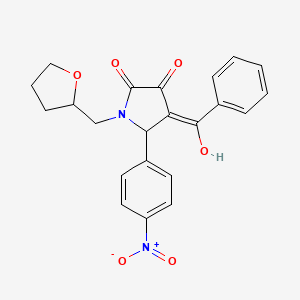
3'-methoxy-5-(thiomorpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-methoxy-5-(thiomorpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TMB-3 or NSC 710305 and is a sulfonamide-based inhibitor of carbonic anhydrase IX (CAIX).
Mécanisme D'action
TMB-3 acts as a competitive inhibitor of CAIX by binding to its active site. This inhibits the enzyme's ability to catalyze the conversion of carbon dioxide to bicarbonate, which is essential for cancer cell survival. By inhibiting CAIX, TMB-3 disrupts the acid-base balance within cancer cells, leading to their death.
Biochemical and physiological effects:
TMB-3 has been shown to have significant biochemical and physiological effects in various preclinical studies. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and reduce tumor growth. Additionally, TMB-3 has been shown to have anti-angiogenic effects, which can prevent the growth of blood vessels that supply nutrients to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of TMB-3 is its specificity for CAIX, making it a promising candidate for targeted cancer therapy. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo. Additionally, TMB-3 has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Orientations Futures
There are several future directions for the research and development of TMB-3. One potential area of focus is its use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosage and administration route for TMB-3 in humans. Finally, the development of more potent and soluble CAIX inhibitors based on the structure of TMB-3 could lead to the discovery of new cancer therapies.
Méthodes De Synthèse
The synthesis of TMB-3 involves the reaction of 3-methoxy-5-(thiomorpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid chloride with thiomorpholine in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain TMB-3.
Applications De Recherche Scientifique
TMB-3 has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of focus has been its use as a CAIX inhibitor. CAIX is a transmembrane protein that is overexpressed in various types of cancer, making it a promising target for cancer therapy. TMB-3 has been shown to inhibit the activity of CAIX, leading to a reduction in cancer cell proliferation and tumor growth.
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-5-thiomorpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-24-16-4-2-3-13(10-16)14-9-15(18(20)21)12-17(11-14)26(22,23)19-5-7-25-8-6-19/h2-4,9-12H,5-8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOAEJAVZRBROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC(=C2)S(=O)(=O)N3CCSCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine](/img/structure/B5369286.png)


![2-(4-chloro-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5369316.png)

![ethyl 2-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5369326.png)
![1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5369327.png)

![methyl N-[(4-methylphenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5369344.png)
![4-[(4-chloro-2-fluorophenyl)acetyl]morpholine](/img/structure/B5369348.png)
![3-{[(4-ethylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5369354.png)
![3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide](/img/structure/B5369362.png)
![9-isobutyryl-1-methyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5369373.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B5369375.png)